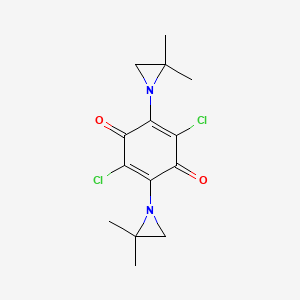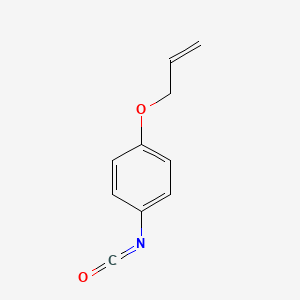
Benzene, 1-isocyanato-4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-isocyanato-4-(2-propenyloxy)-: is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a propenyloxy group (-OCH2CH=CH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-4-(2-propenyloxy)- typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide to form 4-(2-propenyloxy)benzyl alcohol. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanate group, resulting in the formation of Benzene, 1-isocyanato-4-(2-propenyloxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-isocyanato-4-(2-propenyloxy)- can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The isocyanate group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols under mild heating conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Ureas or carbamates.
Scientific Research Applications
Chemistry: Benzene, 1-isocyanato-4-(2-propenyloxy)- is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: In biological research, this compound can be used to modify proteins or other biomolecules through its reactive isocyanate group, enabling the study of protein functions and interactions.
Industry: In the industrial sector, Benzene, 1-isocyanato-4-(2-propenyloxy)- is used in the production of coatings, adhesives, and sealants, where its reactivity contributes to the formation of durable and resistant materials.
Mechanism of Action
The mechanism of action of Benzene, 1-isocyanato-4-(2-propenyloxy)- primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.
Comparison with Similar Compounds
Benzene, 1-isocyanato-4-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
Benzene, 1-isocyanato-4-methyl-: Contains a methyl group instead of a propenyloxy group.
Phenyl isocyanate: Lacks the additional substituent on the benzene ring.
Uniqueness: Benzene, 1-isocyanato-4-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts additional reactivity and potential for further functionalization compared to its simpler analogs. This makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
2487-97-0 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-isocyanato-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-7-13-10-5-3-9(4-6-10)11-8-12/h2-6H,1,7H2 |
InChI Key |
BJAGTVTYPWCVQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


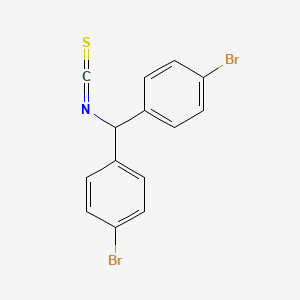
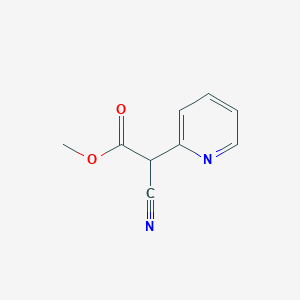
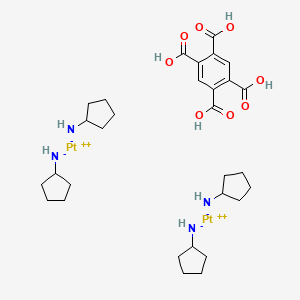
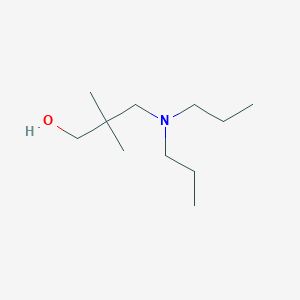
![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)
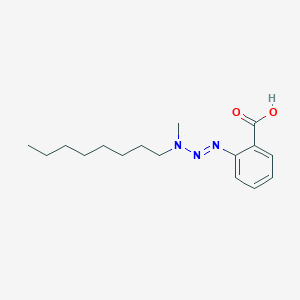


![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
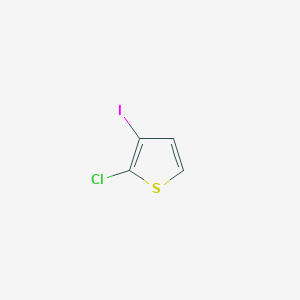

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
